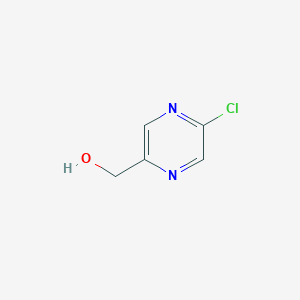

(5-Chloropyrazin-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-chloropyrazin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-5-2-7-4(3-9)1-8-5/h1-2,9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTQYZGRAJOIJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634379 | |

| Record name | (5-Chloropyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72788-94-4 | |

| Record name | (5-Chloropyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-Chloropyrazin-2-yl)methanol CAS number 72788-94-4

An In-Depth Technical Guide to (5-Chloropyrazin-2-yl)methanol (CAS: 72788-94-4)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a critical heterocyclic building block in modern medicinal chemistry. Designed for researchers, synthetic chemists, and drug development professionals, this document moves beyond simple data recitation to offer field-proven insights into its synthesis, applications, and handling. The structure herein is tailored to logically present the scientific narrative of this compound, from its fundamental properties to its pivotal role in the synthesis of antiviral therapeutics.

Core Identity and Physicochemical Characteristics

This compound is a substituted pyrazine derivative recognized for its utility as a versatile intermediate. The presence of a chlorine atom, a primary alcohol, and the pyrazine core offers multiple reaction sites for molecular elaboration, making it a valuable scaffold in the synthesis of complex pharmaceutical agents.

Its key properties are summarized below for rapid assessment and experimental planning.

| Property | Value | Source(s) |

| CAS Number | 72788-94-4 | [1][2][3][4] |

| Molecular Formula | C₅H₅ClN₂O | [1][2][3][4] |

| Molecular Weight | 144.56 g/mol | [2][3][4] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Chloro-5-(hydroxymethyl)pyrazine, 5-Chloro-2-pyrazinemethanol | [1][4] |

| Appearance | Off-white to light yellow solid | [1][5] |

| Melting Point | 62-63 °C | [1][3][5] |

| Boiling Point | 255.7 ± 35.0 °C (Predicted) | [1][3][5] |

| Density | 1.422 ± 0.06 g/cm³ (Predicted) | [1][3][5] |

| pKa | 12.39 ± 0.10 (Predicted) | [1][5] |

Laboratory-Scale Synthesis: A Validated Protocol

The most common and reliable route to synthesize this compound involves the reduction of a more oxidized precursor, typically the corresponding methyl ester. This two-step process, starting from 5-chloropyrazine-2-carboxylic acid, is favored for its high yield and straightforward execution.

Causality Behind Experimental Choices:

-

Esterification First: The initial conversion of the carboxylic acid to its methyl ester (Step 1) is crucial. Carboxylic acids can react with many reducing agents, leading to side reactions. The ester is a less reactive, more "protected" functional group that directs the reducing agent to selectively target the carbonyl carbon. Trimethylsilyldiazomethane is an efficient and mild methylating agent for this purpose.

-

Choice of Reducing Agent: Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for the reduction (Step 2). It is a powerful yet selective hydride donor that can reduce esters to primary alcohols efficiently at low temperatures (0 °C). This low temperature is key to preventing over-reduction or other side reactions. Quenching with methanol, followed by a tartrate salt solution, is a standard workup procedure to neutralize excess DIBAL-H and break up aluminum salt complexes, facilitating product extraction.

References

An In-depth Technical Guide to the Physical Properties of (5-Chloropyrazin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloropyrazin-2-yl)methanol is a substituted pyrazine derivative that holds significant interest within the fields of medicinal chemistry and materials science.[1][2] As an important intermediate, its structural features, particularly the presence of a reactive chloropyrazine ring and a primary alcohol, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[3] A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, details the experimental methodologies for their determination, and offers insights into the interpretation of its spectral data.

Molecular Structure and Chemical Identity

A clear understanding of the molecular structure is fundamental to interpreting the physical and chemical properties of a compound.

Caption: Molecular Structure of this compound

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 72788-94-4 | [3] |

| Molecular Formula | C5H5ClN2O | [3] |

| Molecular Weight | 144.56 g/mol | [3] |

| InChIKey | YUTQYZGRAJOIJV-UHFFFAOYSA-N | [4] |

Core Physical Properties

The physical properties of this compound are crucial for its handling, storage, and application in chemical reactions. The following table summarizes the available data. It is important to note that some of these values are predicted and should be confirmed experimentally for critical applications.

Table 2: Physical Properties of this compound

| Property | Value | Notes | Source |

| Appearance | Off-white to light yellow solid | Can also be a powder or liquid, suggesting it may be supplied in different forms or purity grades. | [3] |

| Melting Point | 62-63 °C | [3] | |

| Boiling Point | 255.7 °C at 760 mmHg | Predicted value. | [3] |

| Density | 1.422 g/cm³ | Predicted value. | [3] |

| pKa | 12.39 | Predicted value. | |

| Solubility | Inferred Profile | See Table 3 for an inferred solubility profile. |

Inferred Solubility Profile

Table 3: Inferred Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble | The hydroxyl group and pyrazine nitrogens can form hydrogen bonds with protic solvents. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderately Soluble | The polar nature of the molecule should allow for dissolution in these solvents. |

| Non-Polar | Toluene, Hexane | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |

Experimental Determination of Physical Properties

To ensure the accuracy of the physical properties, standardized experimental procedures should be followed.

Caption: Workflow for the Experimental Determination of Physical Properties.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.

Causality: A sharp melting range (typically < 1 °C) is indicative of a high-purity compound. Impurities tend to depress and broaden the melting range.

Boiling Point Determination (Micro Method)

Given that the boiling point is predicted to be high, a micro-scale method can be employed to minimize sample usage and potential decomposition.

Methodology:

-

A small amount of the liquid sample (if melted) is introduced into a small test tube.

-

A sealed-end capillary tube is inverted and placed into the test tube.

-

The assembly is heated in a suitable bath (e.g., silicone oil).

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. This method accurately determines this equilibrium point on a small scale.

Solubility Assessment (Shake-Flask Method)

This method provides a quantitative measure of solubility.

Methodology:

-

An excess amount of solid this compound is added to a known volume of the solvent of interest in a sealed vial.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for an extended period (24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is filtered to remove the excess solid.

-

The concentration of the solute in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Causality: This method ensures that the solvent is fully saturated with the solute, providing a true measure of its equilibrium solubility under the specified conditions.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected spectral features can be predicted based on the molecular structure.

Table 4: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features | Rationale |

| ¹H NMR | - Aromatic protons on the pyrazine ring (~8.5-8.7 ppm).- Methylene protons (-CH₂OH) adjacent to the pyrazine ring (~4.8 ppm).- Hydroxyl proton (-OH), which may be a broad singlet and its chemical shift will be concentration and solvent dependent. | The chemical shifts are influenced by the electron-withdrawing nature of the pyrazine ring and the electronegativity of the oxygen and chlorine atoms. |

| ¹³C NMR | - Aromatic carbons of the pyrazine ring (~140-160 ppm).- Methylene carbon (-CH₂OH) (~60-65 ppm). | The chemical shifts of the pyrazine carbons are in the typical aromatic region, and the methylene carbon is deshielded by the adjacent oxygen and aromatic ring. |

| FTIR (cm⁻¹) | - Broad O-H stretch (~3200-3600).- Aromatic C-H stretch (~3000-3100).- C=N and C=C stretches of the pyrazine ring (~1400-1600).- C-O stretch (~1000-1200).- C-Cl stretch (~600-800). | These vibrational frequencies correspond to the characteristic functional groups present in the molecule. |

| Mass Spec. | - Molecular ion peak (M⁺) at m/z ≈ 144/146 (due to ³⁵Cl and ³⁷Cl isotopes).- Fragments corresponding to the loss of -CH₂OH (M-31) and other characteristic cleavages. | The isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) will be a key diagnostic feature in the mass spectrum. |

Safety and Handling

This compound should be handled with appropriate safety precautions.

-

Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]

-

Precautionary Measures: Wear protective gloves, eye protection, and face protection. Use in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.[5]

-

Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.[6] Some suppliers recommend storage under an inert atmosphere (nitrogen or argon) at 2-8 °C.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, a compound of significant interest to the research and drug development communities. While key experimental data, particularly for solubility and spectroscopy, are not widely published, this guide has offered an inferred and predicted profile based on its chemical structure and established principles. The outlined experimental protocols provide a framework for researchers to determine these properties with a high degree of accuracy. A comprehensive understanding and experimental validation of these physical characteristics are essential for the successful application of this compound in advancing scientific discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound | C5H5ClN2O | CID 23462054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. fishersci.dk [fishersci.dk]

(5-Chloropyrazin-2-yl)methanol molecular weight and formula

An In-Depth Technical Guide to (5-Chloropyrazin-2-yl)methanol for Advanced Research & Development

Executive Summary

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. Its unique electronic properties, stemming from the pyrazine core and strategic chloro-substitution, make it a versatile synthon for constructing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, a validated synthesis protocol with mechanistic insights, characterization data, and a discussion of its application in the synthesis of high-value pharmaceutical intermediates. The protocols and data presented herein are designed to be self-validating, providing researchers and drug development professionals with a reliable foundation for their work.

Core Physicochemical Properties and Identification

This compound is an off-white to light yellow solid at room temperature.[1] Its fundamental role as a pharmaceutical intermediate necessitates a clear understanding of its core properties, which are summarized below.[2][3]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅ClN₂O | [2][4][5][6][7][8] |

| Molecular Weight | 144.56 g/mol | [2][4][5] |

| Exact Mass | 144.0090405 Da | [4] |

| CAS Number | 72788-94-4 | [4][5][6] |

| IUPAC Name | This compound | [4][8] |

| Melting Point | 62-63 °C | [1][5] |

| Boiling Point | 255.7 °C (at 760 mmHg) | [1][5][6] |

| Density | ~1.422 g/cm³ | [1][5][6] |

| Appearance | Off-white to light yellow solid | [1] |

| Common Synonyms | 2-Chloro-5-(hydroxymethyl)pyrazine; 5-Chloro-2-pyrazinemethanol | [4][5][6] |

Synthesis and Purification: A Validated Protocol

The most reliable and scalable synthesis of this compound involves the selective reduction of its corresponding methyl ester, Methyl 5-chloropyrazine-2-carboxylate. This pathway is favored for its high yield and clean conversion.

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthetic pathway from the commercially available carboxylic acid to the target alcohol.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures and optimized for laboratory scale.[9]

Part A: Esterification of 5-Chloropyrazine-2-carboxylic acid

-

Dissolve 5-chloropyrazine-2-carboxylic acid (1.0 eq) in a solvent mixture of diethyl ether and methanol (1:1 v/v).

-

Slowly add a 2M solution of trimethylsilyldiazomethane in ether (2.0 eq) to the solution. Vigorous gas evolution will be observed.

-

Allow the reaction to stir for 30 minutes at room temperature. Monitor completion using Thin Layer Chromatography (TLC) or LC-MS.

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to yield Methyl 5-chloropyrazine-2-carboxylate as a solid, which can be used in the next step without further purification.[9]

Part B: Reduction to this compound

-

Under an inert atmosphere (nitrogen or argon), dissolve Methyl 5-chloropyrazine-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C using an ice bath.

-

Add a 1M solution of diisobutylaluminum hydride (DIBAL-H) in THF (2.1 eq) dropwise, maintaining the internal temperature at 0 °C.

-

Stir the reaction at 0 °C for 2 hours.

-

Quench the reaction by the slow, careful addition of methanol.

-

Perform an aqueous workup by adding a saturated solution of potassium sodium tartrate (Rochelle's salt) and stirring vigorously for 1 hour.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization or column chromatography to obtain this compound.

Expertise & Causality: Rationale for Reagent Selection

-

Trimethylsilyldiazomethane (TMS-diazomethane): This is chosen over traditional diazomethane for the esterification due to its enhanced safety profile. It is less explosive and can be handled more readily in a standard laboratory setting. It provides a rapid and clean conversion to the methyl ester with minimal side products.

-

Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a powerful yet selective reducing agent. Its utility here is twofold. First, it efficiently reduces esters to primary alcohols. Second, its bulky nature and the requirement for low temperatures (0 °C) allow for precise control of the reaction, preventing over-reduction of the pyrazine ring or dechlorination, which can be a risk with more aggressive hydrides like LiAlH₄.

-

Rochelle's Salt Workup: The addition of a saturated potassium sodium tartrate solution is critical. DIBAL-H reactions form gelatinous aluminum salt byproducts upon quenching, which can complicate extractions. Rochelle's salt acts as a chelating agent for these aluminum salts, breaking up the emulsion and leading to a clean, biphasic separation, which is the hallmark of a self-validating and robust protocol.

Spectroscopic Characterization

Authenticating the final product is paramount. The following are the expected spectroscopic signatures for this compound based on its structure.

-

¹H NMR: The spectrum should show two distinct singlets in the aromatic region (typically δ 8.5-8.8 ppm) corresponding to the two non-equivalent protons on the pyrazine ring. A singlet for the methylene protons (-CH₂-) adjacent to the alcohol will appear further upfield (typically δ 4.7-4.9 ppm). A broad singlet corresponding to the hydroxyl proton (-OH) will also be present, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: Expect four signals in the aromatic region for the four unique carbons of the pyrazine ring, and one signal in the aliphatic region (typically δ 60-65 ppm) for the hydroxymethyl carbon (-CH₂OH).

-

Infrared (IR) Spectroscopy: Key absorbances will include a broad peak around 3200-3400 cm⁻¹ (O-H stretch from the alcohol), peaks around 2850-2950 cm⁻¹ (C-H stretches), and characteristic aromatic C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 144 and 146 in an approximate 3:1 ratio, which is the characteristic isotopic pattern for a molecule containing one chlorine atom.

Applications in Drug Development

This compound is a high-value intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs).[2] The substituted pyrazine moiety is a common scaffold in medicinal chemistry due to its ability to act as a bioisostere for other aromatic systems and its capacity to engage in hydrogen bonding.

While not always present in the final commercial synthesis route of blockbuster drugs, this building block is crucial during the discovery and lead optimization phases. It allows for the rapid generation of compound libraries to probe structure-activity relationships (SAR). The chloro-substituent provides a reactive handle for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions, while the hydroxymethyl group can be easily oxidized to an aldehyde or carboxylic acid, or used in ester or ether linkages.

The pyrazine core is found in numerous pharmaceutically active agents, including the antiviral drug Favipiravir and the nonbenzodiazepine hypnotic agent Zopiclone .[4][5][10][11] The synthesis of analogs of these and other important drugs often relies on versatile starting materials like this compound to explore new chemical space and develop next-generation therapeutics.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. This compound must be handled with appropriate precautions.

-

Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4), causes skin irritation (Skin Irritation 2), causes serious eye irritation (Eye Irritation 2A), and may cause respiratory irritation (STOT SE 3).[4][8]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[12]

-

Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][9] For long-term stability, storage under an inert gas (nitrogen or argon) at 2-8°C is recommended.[9]

-

First Aid:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off immediately with plenty of soap and water.

-

Inhalation: Remove to fresh air.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center.

-

References

- 1. CN107226794A - A kind of synthetic method of Favipiravir - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. henankerui.lookchem.com [henankerui.lookchem.com]

- 4. CN113929633A - A kind of synthetic method and application of favipiravir - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. CN111471025A - Favipiravir intermediate and synthesis method of favipiravir - Google Patents [patents.google.com]

- 7. CN106478528A - The synthesis technique of Favipiravir - Google Patents [patents.google.com]

- 8. This compound | C5H5ClN2O | CID 23462054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 72788-94-4 [amp.chemicalbook.com]

- 10. WO2008002629A1 - Process for the preparation of zopiclone - Google Patents [patents.google.com]

- 11. An Improved Process For The Preparation Of Zopiclone Intermediate [quickcompany.in]

- 12. chembk.com [chembk.com]

(5-Chloropyrazin-2-yl)methanol structure and IUPAC name

An In-Depth Technical Guide to (5-Chloropyrazin-2-yl)methanol for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical intermediate, this compound. We will delve into its fundamental properties, synthesis, and critical role as a building block in modern pharmaceutical research, grounded in established scientific principles and methodologies.

Core Chemical Identity and Structure

This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with a chlorine atom and a hydroxymethyl group. The pyrazine core is a key pharmacophore found in numerous FDA-approved drugs, making its derivatives, such as this one, highly valuable in medicinal chemistry.[1]

IUPAC Nomenclature and Synonyms

The standardized IUPAC name for this compound is This compound .[2] It is also commonly referred to by several synonyms in commercial and academic literature, including:

-

2-Chloro-5-(hydroxymethyl)pyrazine[2]

Chemical Structure

The structure consists of a pyrazine ring, which is a diazine with nitrogen atoms at positions 1 and 4. A chlorine atom is attached at position 5, and a methanol (hydroxymethyl) group is at position 2.

Caption: Chemical structure of this compound.

Key Identifiers

A summary of essential identifiers for this compound is provided below for unambiguous reference.

| Identifier | Value | Source(s) |

| CAS Number | 72788-94-4 | [2][3][4][5] |

| Molecular Formula | C₅H₅ClN₂O | [2][3][5] |

| Molecular Weight | 144.56 g/mol | [2][3][5] |

| InChIKey | YUTQYZGRAJOIJV-UHFFFAOYSA-N | [2][5] |

| Canonical SMILES | C1=C(N=CC(=N1)Cl)CO | [2] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reactivity in synthetic applications. These properties are crucial for designing experimental conditions and purification strategies.

| Property | Value | Source(s) |

| Appearance | Off-white to light yellow solid | [4][6] |

| Melting Point | 62-63 °C | [4][5][6] |

| Boiling Point | 255.7 ± 35.0 °C (Predicted) | [4][5][6] |

| Density | 1.422 ± 0.06 g/cm³ (Predicted) | [4][5][6] |

| pKa | 12.39 ± 0.10 (Predicted) | [4][6] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [4][6] |

Synthesis and Mechanistic Considerations

This compound is typically synthesized via the reduction of a more oxidized precursor, such as methyl 5-chloropyrazine-2-carboxylate or 5-chloropyrazine-2-carboxylic acid. The choice of reducing agent is critical and depends on the starting material's reactivity.

Rationale for Synthetic Route

The reduction of carboxylic acid esters is a fundamental transformation in organic synthesis. For this specific conversion, a powerful hydride-donating reagent is necessary because esters are less electrophilic than aldehydes or ketones.

-

Starting Material Selection : Methyl 5-chloropyrazine-2-carboxylate is a common and commercially available starting material.[4] It is derived from the corresponding carboxylic acid, 5-chloropyrazine-2-carboxylic acid.[7][8]

-

Choice of Reducing Agent :

-

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing carboxylic acids and esters to primary alcohols.[9][10] Its high reactivity necessitates anhydrous conditions, as it reacts violently with water.[9]

-

Diisobutylaluminum hydride (DIBAL-H) is also effective, especially at low temperatures, for the reduction of esters to alcohols.[4] It offers good control over the reaction.

-

Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters or carboxylic acids under standard conditions and is therefore unsuitable for this direct transformation.[9]

-

Caption: General synthetic scheme for the preparation of this compound.

Role in Drug Discovery and Development

The pyrazine ring is a privileged scaffold in medicinal chemistry due to its ability to act as a bioisostere for other aromatic systems and its capacity to engage in hydrogen bonding as an acceptor.[1] this compound serves as a versatile building block, providing three key points for molecular elaboration:

-

The Chlorine Atom : Acts as a leaving group for nucleophilic aromatic substitution (SₙAr) reactions or as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents.

-

The Hydroxymethyl Group : Can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group itself for nucleophilic substitution, enabling chain extension or linkage to other molecular fragments.

-

The Pyrazine Ring : The nitrogen atoms can be protonated or can participate in non-covalent interactions within a biological target's active site.

This trifecta of functionality makes the molecule an ideal starting point for constructing libraries of complex compounds for screening in drug discovery programs.[5][11]

Validated Experimental Protocol: Synthesis from Ester

The following protocol details a reliable method for the synthesis of this compound, adapted from established procedures.[4] This self-validating system includes in-process checks and a clear workup procedure to ensure purity and yield.

Materials and Reagents

-

Methyl 5-chloropyrazine-2-carboxylate

-

Diisobutylaluminum hydride (DIBAL-H), 1M solution in tetrahydrofuran (THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware, under an inert atmosphere (N₂ or Ar)

Step-by-Step Procedure

-

Reaction Setup : Dissolve methyl 5-chloropyrazine-2-carboxylate (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

-

Cooling : Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction and prevent side product formation.

-

Addition of Reducing Agent : Add the 1M solution of DIBAL-H in THF (2.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. The slow addition is crucial for safety and selectivity.

-

Reaction Monitoring : Stir the reaction mixture at 0 °C for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to confirm the consumption of the starting material.

-

Quenching : Carefully quench the reaction by the slow, dropwise addition of methanol to consume excess DIBAL-H. This step is highly exothermic.

-

Workup : Add a saturated solution of potassium sodium tartrate and allow the mixture to warm to room temperature. Stir vigorously until the layers separate. The tartrate solution chelates the aluminum salts, breaking up the emulsion and facilitating extraction.

-

Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification : The resulting solid can be further purified by recrystallization or column chromatography if necessary to achieve high purity.

Caption: Step-by-step workflow for the reduction of methyl 5-chloropyrazine-2-carboxylate.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazard Statements : According to GHS classifications, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3][6]

-

Precautionary Statements :

-

Storage : For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator at 2-8°C.[4][6]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C5H5ClN2O | CID 23462054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 72788-94-4 | this compound - Synblock [synblock.com]

- 4. This compound CAS#: 72788-94-4 [amp.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Synthesis routes of 5-Chloropyrazine-2-carboxylic acid [benchchem.com]

- 8. 5-Chloropyrazine-2-carboxylic acid | 36070-80-1 [sigmaaldrich.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. One moment, please... [chemistrysteps.com]

- 11. This compound, CasNo.72788-94-4 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

(5-Chloropyrazin-2-yl)methanol synonyms and alternative names

An In-Depth Technical Guide to (5-Chloropyrazin-2-yl)methanol: Properties, Synthesis, and Analytical Characterization

Introduction

This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and organic synthesis. The pyrazine core, a nitrogen-containing aromatic ring, is a privileged scaffold found in numerous biologically active compounds. The strategic placement of a chloro-substituent and a hydroxymethyl group provides versatile handles for synthetic elaboration, making this molecule a valuable intermediate in the development of novel pharmaceutical agents.[1][2] The presence of chlorine, in particular, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[3][4]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. Authored from the perspective of a Senior Application Scientist, it provides not only procedural details but also the underlying scientific rationale for the synthesis and characterization of this compound. We will delve into its nomenclature, physicochemical properties, a detailed and validated synthesis protocol, and robust analytical methods for identity and purity confirmation.

Nomenclature and Chemical Identifiers

Precise identification of a chemical entity is fundamental for scientific communication and regulatory compliance. This compound is known by several names and is cataloged in numerous chemical databases. The following table consolidates its key identifiers.[1][5][6]

| Identifier Type | Value |

| IUPAC Name | This compound[5] |

| CAS Number | 72788-94-4[1][5] |

| Molecular Formula | C₅H₅ClN₂O[5][7] |

| Synonyms | 2-Chloro-5-(hydroxymethyl)pyrazine, 5-Chloro-2-pyrazinemethanol, 2-Hydroxymethyl-5-chloropyrazine[5][6] |

| InChI | InChI=1S/C5H5ClN2O/c6-5-2-7-4(3-9)1-8-5/h1-2,9H,3H2[5] |

| InChIKey | YUTQYZGRAJOIJV-UHFFFAOYSA-N[1][5] |

| SMILES | C1=C(N=CC(=N1)Cl)CO[5] |

| EC Number | 958-699-1[5] |

| PubChem CID | 23462054[5] |

| DSSTox Substance ID | DTXSID50634379[1][5] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in reactions, formulations, and biological systems. These properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 144.56 g/mol | [1][5] |

| Appearance | Off-white to light yellow solid | [8] |

| Melting Point | 62-63 °C | [1][8] |

| Boiling Point | 255.7 °C at 760 mmHg (Predicted/Estimated) | [1][8] |

| Density | 1.422 g/cm³ (Predicted) | [1][8] |

| Flash Point | 108.5 °C (Estimated) | [1][2] |

| pKa | 12.39 (Predicted) | [8] |

| XLogP3 | -0.2 | [1] |

The negative XLogP3 value suggests that the compound is relatively hydrophilic, a characteristic influenced by the polar hydroxymethyl group and the nitrogen atoms in the pyrazine ring, which can engage in hydrogen bonding. This property is crucial for its solubility in various solvent systems used during synthesis and purification.

Synthesis Protocol and Mechanistic Insights

The synthesis of this compound is efficiently achieved via the reduction of its corresponding carboxylic acid ester, methyl 5-chloropyrazine-2-carboxylate. This two-step approach, starting from 5-chloropyrazine-2-carboxylic acid, is a common and reliable route.

Step 1: Esterification of 5-Chloropyrazine-2-carboxylic Acid

Causality: The initial carboxylic acid is a poor substrate for direct reduction to the alcohol in the presence of many common reducing agents without side reactions. Conversion to the methyl ester provides a more reactive and selective intermediate for the subsequent reduction step. While classic Fischer esterification is an option, the use of trimethylsilyl diazomethane (TMSCHN₂) offers a rapid, high-yielding methylation under mild conditions, avoiding harsh acids and high temperatures that could degrade the pyrazine ring.[8]

Protocol:

-

Dissolve 5-chloropyrazine-2-carboxylic acid (1.0 eq) in a solvent mixture of diethyl ether and methanol (1:1 v/v).

-

Slowly add a 2M solution of trimethylsilyl diazomethane in ether (2.0 eq) to the solution. Note: Intense gas evolution (N₂) is observed. This reaction should be performed in a well-ventilated fume hood.

-

Stir the reaction mixture at room temperature for 30-60 minutes.

-

Monitor the reaction for completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

-

Once complete, concentrate the reaction mixture under reduced pressure to yield methyl 5-chloropyrazine-2-carboxylate as a solid, which can often be used in the next step without further purification.[8]

Step 2: Reduction of Methyl 5-Chloropyrazine-2-carboxylate to this compound

Causality: Diisobutylaluminum hydride (DIBAL-H) is selected as the reducing agent. It is a powerful yet selective hydride donor that efficiently reduces esters to primary alcohols at low temperatures.[8] Performing the reaction at 0 °C controls the reactivity of DIBAL-H, preventing over-reduction or other side reactions. The quench step with methanol is critical to neutralize any excess, highly reactive DIBAL-H before introducing aqueous solutions, which would react violently. The subsequent addition of a saturated Rochelle's salt (potassium sodium tartrate) solution is a standard workup procedure for DIBAL-H reductions; the tartrate chelates the aluminum salts, preventing the formation of gelatinous precipitates and facilitating a clean separation of the organic and aqueous layers.

Protocol:

-

Dissolve methyl 5-chloropyrazine-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add a 1M solution of diisobutylaluminum hydride (DIBAL-H) in THF (2.1 eq) dropwise, maintaining the internal temperature at 0 °C.

-

Stir the reaction at 0 °C for 2 hours. Monitor for completion by TLC or LC-MS.

-

After completion, quench the reaction by the slow, careful addition of methanol.

-

Add a saturated aqueous solution of potassium sodium tartrate and allow the mixture to warm to room temperature. Stir vigorously until the layers become clear.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.[8]

-

Purify the crude product via column chromatography on silica gel or recrystallization as needed to achieve the desired purity (>98%).

Caption: Synthesis workflow for this compound.

Analytical Characterization

To ensure the synthesized material meets the required standards of identity, purity, and quality, a panel of analytical techniques must be employed. Each method provides orthogonal information, creating a self-validating system for characterization.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method (using a nonpolar stationary phase like C18 and a polar mobile phase) is ideal for separating this compound from nonpolar impurities and any remaining polar starting materials. UV detection is suitable due to the aromatic nature of the pyrazine ring.

Protocol:

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Prepare a 1 mg/mL solution of the sample in a 50:50 mixture of water and acetonitrile.

-

Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Caption: Workflow for HPLC purity analysis.

Identity and Structural Confirmation by GC-MS and NMR

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) provides two critical pieces of information: the retention time (a characteristic property) and the mass spectrum. The molecular ion peak confirms the molecular weight, while the fragmentation pattern serves as a structural fingerprint.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural elucidation by mapping the carbon-hydrogen framework.

GC-MS Protocol:

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.[10]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

-

MS Analysis: Scan from m/z 40 to 400.

-

Expected Result: A primary peak at a specific retention time with a mass spectrum showing a molecular ion [M]⁺ at m/z 144 and a characteristic M+2 isotope pattern for a monochlorinated compound.

¹H NMR Spectroscopy:

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

-

Expected Signals: Protons on the pyrazine ring will appear in the aromatic region (typically δ 8.0-9.0 ppm), the methylene protons (-CH₂OH) will appear as a singlet or doublet (depending on coupling to the hydroxyl proton) around δ 4.5-5.0 ppm, and the hydroxyl proton (-OH) will be a broad singlet whose position is concentration-dependent.

Applications in Research and Drug Discovery

This compound is not typically an end-product but rather a versatile intermediate. Its value lies in the synthetic possibilities offered by its functional groups:

-

Hydroxymethyl Group (-CH₂OH): This primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group (e.g., tosylate, mesylate, or halide) for nucleophilic substitution reactions. This allows for the extension of side chains or the introduction of other functional groups.

-

Chloro Group (-Cl): The chlorine atom on the electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of various nitrogen, oxygen, or sulfur nucleophiles, enabling the construction of diverse compound libraries for screening.

-

Pyrazine Ring: The nitrogen atoms can be quaternized or can influence the electronic properties of the molecule, which is critical for receptor binding and modulating pKa.

The combination of these features makes this compound a valuable starting material for synthesizing complex molecules targeting a wide range of diseases. The prevalence of chlorinated compounds among FDA-approved drugs underscores the strategic importance of intermediates like this in modern pharmaceutical development.[4]

References

- 1. echemi.com [echemi.com]

- 2. This compound, CasNo.72788-94-4 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C5H5ClN2O | CID 23462054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 72788-94-4 | this compound - Synblock [synblock.com]

- 7. anichemllc.com [anichemllc.com]

- 8. This compound CAS#: 72788-94-4 [amp.chemicalbook.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Commercial Availability and Application of (5-Chloropyrazin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloropyrazin-2-yl)methanol is a substituted pyrazine derivative that has emerged as a critical building block in modern medicinal chemistry. Its unique electronic properties and functional group handles make it a valuable intermediate in the synthesis of complex molecular architectures, most notably in the development of targeted therapeutics. This guide provides an in-depth overview of its commercial availability, key chemical attributes, synthesis, and its pivotal role in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib.

Chemical Properties and Commercial Availability

This compound is commercially available from a range of suppliers, typically as an off-white to light yellow solid.[1][2] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 72788-94-4 | [3] |

| Molecular Formula | C₅H₅ClN₂O | [3] |

| Molecular Weight | 144.56 g/mol | [3] |

| Melting Point | 62-63 °C | [1] |

| Boiling Point | 255.7±35.0 °C (Predicted) | [1] |

| Appearance | Off-white to light yellow solid | [1][2] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

A survey of prominent chemical suppliers indicates that this compound is readily available in purities typically ranging from 95% to over 98%.

| Supplier | Purity | Available Quantities |

| Anichem | >95% | 1g, 5g |

| Bide Pharmatech | 95+% | 1g |

| Career Henan Chemical Co. | 85.0-99.8% | Kilogram scale |

| Echemi | 98%, 99% | Kilogram scale |

| Capot Chemical Co., Ltd. | 98% (Min, HPLC) | Gram to Kilogram scale |

Synthesis of this compound

The most common and scalable synthesis of this compound involves the reduction of its corresponding ester, methyl 5-chloropyrazine-2-carboxylate. This transformation is efficiently achieved using a hydride reducing agent, with diisobutylaluminum hydride (DIBAL-H) being a preferred reagent due to its selectivity and reactivity at low temperatures.

Caption: Synthesis of this compound.

Detailed Experimental Protocol:

The following protocol is a representative procedure for the synthesis of this compound:

Reaction: Reduction of Methyl 5-chloropyrazine-2-carboxylate

Materials:

-

Methyl 5-chloropyrazine-2-carboxylate

-

Tetrahydrofuran (THF), anhydrous

-

Diisobutylaluminum hydride (DIBAL-H) in THF (1M solution)

-

Methanol

-

Saturated potassium sodium tartrate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of methyl 5-chloropyrazine-2-carboxylate (e.g., 3.50 g, 20.3 mmol) in anhydrous tetrahydrofuran (101 mL) at 0 °C, add a 1M solution of diisobutylaluminum hydride in tetrahydrofuran (42.6 mL, 42.6 mmol) dropwise.[1]

-

Stir the reaction mixture at 0 °C for 2 hours.[1]

-

Quench the reaction by the slow addition of methanol (2 mL).[1]

-

Add saturated potassium sodium tartrate solution and extract the aqueous phase with ethyl acetate (3 x 100 mL).[1]

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a brown residue.[1]

-

Purify the residue by silica gel column chromatography using a gradient of 30% to 100% ethyl acetate in hexane to afford this compound as a tan solid.[1]

Application in Drug Discovery: Synthesis of Acalabrutinib Intermediate

A significant application of this compound is its role as a key starting material in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib. Specifically, it is converted to (5-chloropyrazin-2-yl)methanamine, a crucial fragment for the construction of the drug's core structure.

Caption: Conversion to Acalabrutinib intermediate.

This multi-step conversion highlights the utility of the hydroxymethyl group as a handle for further functionalization.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in synthesis. The following are typical spectroscopic data for this compound:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.56 (s, 1H), 8.45 (s, 1H), 4.84 (s, 2H), 2.79 (br. s, 1H).[1]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant applications in pharmaceutical research and development. Its established role in the synthesis of Acalabrutinib underscores its importance as a key intermediate. A thorough understanding of its properties, synthesis, and handling is essential for its effective utilization in the discovery of new therapeutic agents.

References

Topic: Key Intermediates in Pyrazine-Based Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazine Core - An Enduring Scaffold in Modern Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, represents a "privileged scaffold" in drug discovery.[1][2] Its unique electronic properties, metabolic stability, and capacity to act as a hydrogen bond acceptor have cemented its role in a multitude of therapeutic agents. From the first-in-class proteasome inhibitor Bortezomib for multiple myeloma to the essential antituberculosis drug Pyrazinamide, the pyrazine nucleus is a recurring motif in FDA-approved medicines.[2][3][4]

This guide moves beyond a simple catalog of compounds. As scientists in the field, our goal is to understand the strategic synthesis and manipulation of this core. We will dissect the key intermediates that serve as the foundational building blocks for complex, biologically active molecules. The narrative will focus on the causality behind synthetic choices—why a particular intermediate is selected, how its reactivity is controlled, and how it is strategically deployed to achieve a desired molecular architecture. We will explore the workhorse reactions and provide validated protocols, grounding our discussion in the practical realities of the modern synthesis laboratory. This document is designed to be a functional tool, providing both the foundational knowledge and the practical detail required to accelerate pyrazine-based drug discovery programs.

Foundational Intermediates: The Pillars of Pyrazine Synthesis

The construction of complex pyrazine-containing drugs invariably begins with simpler, strategically functionalized pyrazine rings. Mastery of the synthesis and reactivity of these core intermediates is paramount.

Aminopyrazines: The Versatile Nucleophiles

Aminopyrazines are arguably the most common and versatile starting points in pyrazine-based drug discovery. The amino group can act as a potent nucleophile, a directing group for further functionalization, or a key pharmacophoric element for target binding.[5][6]

-

2-Aminopyrazine: This commercially available starting material is a cornerstone of many synthetic campaigns. Its true utility was showcased in several routes to the antiviral drug Favipiravir .[3] In these syntheses, the amine serves as an anchor point for a sequence of halogenation, cyanation, and diazotization reactions to build the highly substituted core of the final drug.[3][7]

-

Substituted Aminopyrazines: These are critical for kinase inhibitor development, where the aminopyrazine motif frequently forms crucial hydrogen bond interactions with the hinge region of the kinase protein.[5] Their synthesis often involves nucleophilic aromatic substitution (SNAr) on a halogenated pyrazine precursor.

Halogenated Pyrazines: The Electrophilic Hubs for Diversification

The introduction of one or more halogen atoms transforms the electron-deficient pyrazine ring into a powerful electrophilic scaffold, opening up a vast chemical space through cross-coupling and substitution reactions.

-

2,5-Dichloropyrazine: This symmetrical intermediate is a workhorse for creating diverse libraries of pyrazine derivatives.[1] Its two chlorine atoms can be substituted sequentially, allowing for controlled, regioselective introduction of different functionalities. This is typically achieved through modern synthetic methodologies like Suzuki-Miyaura cross-coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.[1] The electron-deficient nature of the ring facilitates nucleophilic aromatic substitution (SNAr), providing access to a wide range of amino- and alkoxy-substituted pyrazines.[1]

-

3,6-Dichloropyrazine-2-carbonitrile: This specific, highly functionalized intermediate is a testament to the strategic thinking required in process chemistry. It was identified as a key intermediate in an efficient, scalable synthesis of Favipiravir.[3][7] Its synthesis from 2-aminopyrazine involves a multi-step sequence including regioselective chlorination, bromination, palladium-catalyzed cyanation, and a Sandmeyer reaction.[3] This intermediate perfectly positions the necessary functional groups for the final steps of fluorination and hydrolysis to yield the active pharmaceutical ingredient (API).[7]

Pyrazine Carboxylic Acids and Derivatives: The Amide Coupling Partners

Pyrazine carboxylic acids, and their activated forms like acid chlorides, are essential for introducing the common pyrazinecarboxamide moiety found in many drugs.[8][9]

-

Pyrazine-2-carboxylic acid: This intermediate is central to the synthesis of the proteasome inhibitor Bortezomib . The final step of the synthesis involves an amide coupling between pyrazine-2-carboxylic acid and a key pinanediol-boronate intermediate.

-

Pyrazinecarboxamides: The amide bond is a stable and synthetically accessible linker. The general strategy involves converting a pyrazine carboxylic acid to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by condensation with a desired amine.[8][9][10] This straightforward and reliable transformation is a cornerstone of medicinal chemistry programs focused on this scaffold.

Strategic Synthesis in Action: Case Studies

Theoretical knowledge of intermediates finds its true value in application. The following case studies illustrate how these core building blocks are assembled into complex, life-saving medicines.

Case Study 1: Favipiravir (Avigan) - An Antiviral Agent

Favipiravir is a broad-spectrum antiviral agent that functions as a prodrug, inhibiting the viral RNA-dependent RNA polymerase.[11][12] Its synthesis provides an excellent example of building complexity onto a simple pyrazine core. Several synthetic routes have been developed, with many starting from readily available materials like 2-aminopyrazine or diethyl malonate.[7][11] A particularly instructive route highlights the strategic use of halogenated intermediates.[3]

The synthesis starting from 2-aminopyrazine demonstrates a powerful sequence of ring functionalization. The key intermediate, 3,6-dichloropyrazine-2-carbonitrile , is prepared in four steps, setting the stage for the final installation of the fluorine and hydroxyl groups.[3]

Workflow: Synthesis of Favipiravir via a Dichloropyrazine Intermediate

Caption: Synthetic pathway to Favipiravir.[3][7]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling on a Dichloropyrazine Core

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an arylboronic acid with 2,5-dichloropyrazine. This reaction is fundamental for creating C-C bonds and introducing aryl substituents.[1]

-

Vessel Preparation: To a dry, inert-atmosphere reaction vessel (e.g., a microwave vial or Schlenk flask), add 2,5-dichloropyrazine (1.0 eq), the desired arylboronic acid (1.1 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically a 3:1 to 5:1 ratio of an organic solvent to water (e.g., 1,4-dioxane/water or toluene/water).

-

Reaction Execution: Seal the vessel and heat the reaction mixture. For conventional heating, 80-100 °C is common. Alternatively, use microwave irradiation (e.g., 120-150 °C) to significantly reduce reaction time. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 2-aryl-5-chloropyrazine product.

Causality Note: The use of an aqueous base is crucial for activating the boronic acid in the catalytic cycle. The choice of palladium catalyst and ligand can be critical for challenging substrates and may require optimization. Microwave heating accelerates the reaction by efficiently transferring energy to the polar solvent mixture.

Case Study 2: Glecaprevir (Mavyret) - A Hepatitis C Virus (HCV) Protease Inhibitor

Glecaprevir is a potent inhibitor of the HCV NS3/4A protease.[13] Its intricate structure features a complex 18-membered macrocycle containing a pyrazine moiety. The industrial-scale synthesis of this macrocycle is a masterclass in process chemistry, moving away from an initial, less scalable route to a robust and efficient process.[13][14]

The synthesis of the macrocyclic core hinges on the strategic assembly of two key fragments, followed by a crucial intramolecular etherification to close the ring.[13][15] The pyrazine-containing portion is constructed via a quinoxaline intermediate, demonstrating how related diazine heterocycles can serve as precursors.

Diagram: Key Fragment Assembly for Glecaprevir's Macrocycle

Caption: Simplified fragment assembly for the Glecaprevir macrocycle.[13][15]

Experimental Protocol: Synthesis of a Pyrazinecarboxamide via Acid Chloride

This protocol details a standard laboratory procedure for converting a pyrazine carboxylic acid into a pyrazinecarboxamide, a key transformation for many drug candidates.[8][9]

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the substituted pyrazine-2-carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene. Add a few drops of dimethylformamide (DMF) as a catalyst. Add thionyl chloride (SOCl₂, 1.5-2.0 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux (typically 40-80 °C depending on the solvent) for 1-3 hours until the reaction is complete (cessation of gas evolution).

-

Reagent Removal: Cool the reaction mixture and remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude pyrazine-2-carbonyl chloride is often used directly in the next step.

-

Amide Coupling: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM, THF). Cool the solution to 0 °C. In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA) in the same solvent.

-

Reaction Execution: Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by silica gel chromatography or recrystallization to obtain the pure substituted pyrazine-2-carboxamide.

Causality Note: The catalytic DMF is essential for forming the Vilsmeier-Haack reagent in situ, which is the active chlorinating species. The use of a base in the coupling step is critical to neutralize the HCl generated during the reaction, preventing protonation of the amine nucleophile.

Data Summary and Future Outlook

The versatility of the pyrazine scaffold is evident in the range of approved drugs targeting diverse diseases.

| Drug Name | Therapeutic Area | Key Intermediate Type |

| Pyrazinamide | Tuberculosis | Pyrazinecarboxamide |

| Bortezomib (Velcade®) | Oncology (Multiple Myeloma) | Pyrazine Carboxylic Acid |

| Glecaprevir (Mavyret®) | Antiviral (Hepatitis C) | Halogenated Pyrazine Precursor |

| Favipiravir (Avigan®) | Antiviral (Influenza) | Aminopyrazine / Halogenated Pyrazine |

| Amiloride | Diuretic | Diaminopyrazine |

| Glipizide | Antidiabetic | Aminopyrazine |

| Acipimox | Antilipemic | Pyrazine Carboxylic Acid |

| Pazopanib (Votrient®) | Oncology (Kinase Inhibitor) | Aminopyrazine |

Table based on information from multiple sources.[3][16][17]

The future of pyrazine-based drug discovery remains bright. As our understanding of synthetic methodologies evolves, particularly in C-H functionalization and photocatalysis, we will unlock even more efficient ways to functionalize the pyrazine core.[3] The role of pyrazine as a bioisostere for other aromatic systems like pyridine and benzene will continue to be exploited to fine-tune the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.[18] The strategic use of the key intermediates discussed herein will continue to be the foundation upon which the next generation of pyrazine-based therapeutics is built.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Scalable synthesis of favipiravir via conventional and continuous flow chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06963B [pubs.rsc.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Large-Scale Synthesis of Glecaprevir - ChemistryViews [chemistryviews.org]

- 15. thieme-connect.com [thieme-connect.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment | Auctores [auctoresonline.org]

The Chloropyrazine Core: A Privileged Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine ring system, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2][3] This guide focuses on the pivotal role of a specific, synthetically versatile derivative: the chloropyrazine. The introduction of a chlorine atom onto the pyrazine ring transforms it into a highly valuable intermediate, unlocking a vast chemical space for drug discovery.[4][5] The chloro-substituent is not merely a passive component; it is a reactive handle that allows for a diverse array of chemical modifications, most notably through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.[6][7] This reactivity enables the strategic introduction of various functional groups, allowing medicinal chemists to fine-tune the pharmacological profiles of drug candidates. This guide will provide an in-depth exploration of the synthesis, reactivity, and profound impact of chloropyrazines across multiple therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders. We will delve into the structure-activity relationships (SAR) that govern their biological effects and present detailed protocols and mechanistic insights to equip researchers with the knowledge to leverage this powerful scaffold in their own drug discovery programs.

The Pyrazine Ring: A Foundation of Bioactivity

The pyrazine motif is a recurring feature in a multitude of natural products and synthetic bioactive molecules.[8][9] Its unique electronic properties, stemming from the two electron-withdrawing nitrogen atoms, confer a distinct chemical character. These nitrogens create an electron-deficient (π-deficient) aromatic system, which influences the molecule's reactivity, metabolic stability, and ability to engage in crucial intermolecular interactions with biological targets, such as hydrogen bonding.[10] The presence of the pyrazine ring in marketed drugs underscores its importance in establishing the necessary physicochemical and pharmacokinetic properties for therapeutic efficacy.[1][11][12]

The Chloro-Substitution: A Gateway to Chemical Diversity

The true synthetic power of the pyrazine scaffold is unleashed with the introduction of a chloro-substituent. This halogen atom serves as an excellent leaving group, rendering the carbon to which it is attached susceptible to a variety of chemical transformations.[4] This strategic functionalization is the cornerstone of building complex molecular architectures from a simple chloropyrazine starting material.

Activating the Ring for Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring is the primary causal factor that facilitates Nucleophilic Aromatic Substitution (SNAr) reactions. The nitrogen atoms act as powerful electron-withdrawing groups, stabilizing the negative charge of the Meisenheimer complex—the key intermediate in the SNAr mechanism. This activation allows the chlorine atom to be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, providing a direct and efficient method for analogue synthesis.

References

- 1. Unequivocal role of pyrazine ring in medicinally important compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unequivocal Role of Pyrazine Ring in Medicinally Important Compou...: Ingenta Connect [ingentaconnect.com]

- 4. nbinno.com [nbinno.com]

- 5. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]

- 8. Unequivocal Role of Pyrazine Ring in Medicinally Important Compou...: Ingenta Connect [ingentaconnect.com]

- 9. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Ascendant Pyrazine Core: A Technical Guide to Synthesis, Functionalization, and Application in Modern Chemistry

Abstract

The pyrazine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, has emerged as a cornerstone in contemporary organic synthesis, finding profound applications in medicinal chemistry and materials science.[1][2] This technical guide provides an in-depth exploration of the pyrazine core, designed for researchers, scientists, and professionals in drug development. Moving beyond a mere recitation of synthetic protocols, this document delves into the causality behind experimental choices, offering field-proven insights into the synthesis, functionalization, and strategic application of pyrazine derivatives. We will navigate through classical and modern synthetic methodologies, dissect the nuanced reactivity of the pyrazine ring, and showcase its versatility in the construction of complex molecular architectures with significant biological and material properties.

The Pyrazine Nucleus: A Structural and Electronic Overview

Pyrazine, with the chemical formula C₄H₄N₂, is a symmetrical, planar molecule.[3][4] The presence of two electronegative nitrogen atoms renders the ring electron-deficient, a characteristic that profoundly influences its reactivity.[4][5] This electron deficiency makes pyrazine less susceptible to electrophilic substitution compared to benzene but activates it towards nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms.[4][6] The lone pairs of electrons on the nitrogen atoms are not part of the aromatic sextet, which imparts weak basicity to the molecule.[5]

The unique electronic landscape of the pyrazine ring is a key determinant of its utility. In medicinal chemistry, the nitrogen atoms frequently act as hydrogen bond acceptors, facilitating crucial interactions with biological targets like the hinge region of kinases. Furthermore, the pyrazine moiety is often employed as a bioisostere for benzene, pyridine, or pyrimidine rings to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

Foundational Synthetic Methodologies: Crafting the Pyrazine Core

The construction of the pyrazine ring has been a subject of extensive investigation, with several classical methods laying the groundwork for modern synthetic strategies.

The Staedel-Rugheimer Pyrazine Synthesis (1876)

Among the oldest methods for pyrazine synthesis, the Staedel-Rugheimer synthesis involves the reaction of a 2-haloacetophenone with ammonia.[3][7] The initial step is the formation of an α-amino ketone, which then undergoes self-condensation to form a dihydropyrazine intermediate. Subsequent oxidation yields the aromatic pyrazine ring.[3][8]

Experimental Protocol: Staedel-Rugheimer Pyrazine Synthesis [8]

-

Step 1: Formation of the α-amino ketone: A solution of 2-chloroacetophenone in a suitable solvent (e.g., ethanol) is treated with an excess of aqueous or alcoholic ammonia. The reaction mixture is stirred, typically at room temperature or with gentle heating, to facilitate the nucleophilic substitution of the chlorine atom.

-

Step 2: Self-condensation: The resulting α-amino ketone undergoes either spontaneous or base-catalyzed self-condensation. This involves the reaction of two molecules of the amino ketone to form a dihydropyrazine intermediate.

-

Step 3: Oxidation: The dihydropyrazine is oxidized to the final pyrazine product. This can be achieved using various oxidizing agents, including atmospheric oxygen, mercury(I) oxide, or copper(II) sulfate.[8][9]

The Gutknecht Pyrazine Synthesis (1879)

A versatile and widely used method, the Gutknecht synthesis relies on the self-condensation of α-amino ketones, which are typically generated in situ from α-oximino ketones.[3][9][10] This approach offers a high degree of flexibility in introducing various substituents onto the pyrazine ring. The α-oximino ketones are readily prepared from ketones by reaction with nitrous acid.[10][11] Subsequent reduction of the oxime group furnishes the α-amino ketone, which then dimerizes to a dihydropyrazine that is oxidized to the pyrazine.[9][11]

Experimental Protocol: Gutknecht Pyrazine Synthesis [12]

-

Step 1: Synthesis of the α-Oximino Ketone: The starting ketone is dissolved in a suitable solvent, such as ethanol. An acid catalyst (e.g., HCl) is added, followed by the dropwise addition of an aqueous solution of sodium nitrite. The reaction mixture is stirred at a controlled temperature (often 0-10 °C) to form the α-oximino ketone.

-

Step 2: Reduction and Cyclization: The isolated α-oximino ketone is then reduced to the corresponding α-amino ketone. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents like zinc in acetic acid. The α-amino ketone, once formed, undergoes spontaneous self-condensation to the dihydropyrazine.

-

Step 3: Oxidation: The dihydropyrazine intermediate is oxidized to the aromatic pyrazine. This can be accomplished with mild oxidizing agents like air, copper(II) salts, or mercury(I) oxide.[9]

Modern Synthetic Approaches and Functionalization

While classical methods remain valuable, modern organic synthesis has introduced more efficient and versatile strategies for constructing and functionalizing the pyrazine core.

Metal-Catalyzed Cross-Coupling Reactions

The introduction of substituents onto a pre-formed pyrazine ring is a powerful strategy for generating diverse derivatives. Halogenated pyrazines are excellent substrates for a variety of metal-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[1][2][13] These reactions allow for the formation of C-C and C-N bonds, enabling the introduction of a wide array of functional groups.

| Coupling Reaction | Catalyst/Ligand System | Bond Formed | Application |

| Suzuki Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | C-C (Aryl, Vinyl) | Synthesis of biaryl pyrazines, functionalized polymers.[1] |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | C-N | Introduction of primary and secondary amines.[13] |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | C-C (Alkynyl) | Synthesis of pyrazine-containing conjugated systems. |

Dehydrogenative Coupling Reactions

More recent advancements have focused on atom-economical and environmentally benign synthetic routes. Manganese-catalyzed dehydrogenative coupling of 2-aminoalcohols provides a direct pathway to symmetrically 2,5-disubstituted pyrazines, with water and hydrogen gas as the only byproducts.[14] This approach avoids the need for pre-functionalized starting materials and harsh oxidants.

Applications of Pyrazine Derivatives: From Pharmaceuticals to Materials

The versatility of the pyrazine core has led to its incorporation into a vast array of functional molecules.

Medicinal Chemistry: A Privileged Scaffold

Pyrazine and its derivatives are highly valued in medicinal chemistry due to their wide spectrum of biological activities.[1][15][16][17] The pyrazine moiety is a key component in numerous approved drugs and clinical candidates.[18][19]

Table of Pyrazine-Containing Drugs and Their Applications:

| Drug Name | Therapeutic Area | Mechanism of Action |